9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a bicyclic compound characterized by a unique structure that includes both nitrogen and oxygen atoms within its rings. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized through several chemical methods, which involve the strategic manipulation of precursor materials to form the bicyclic structure. Understanding its synthesis is crucial for exploring its applications in pharmaceutical research.
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane belongs to the class of bicyclic amines and heterocycles, which are compounds containing rings made up of at least one atom that is not carbon. Its classification is significant for predicting its reactivity and potential uses in various chemical reactions.
The synthesis of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to verify the structure and composition of synthesized compounds.
Key molecular data includes:
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane participates in various chemical reactions:
Understanding these reactions is essential for designing new compounds with tailored pharmacological profiles or improved efficacy.
The mechanism of action for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves interactions at specific biological targets such as enzymes or receptors within cells.
Quantitative data regarding binding affinities and biological activities can be obtained through experimental assays, providing insight into its potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data from studies can provide further insights into these properties, aiding in practical applications.
Scientific Uses
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several potential applications:
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold serves as the foundational structure for synthesizing 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives. This core is efficiently constructed through a double Mannich reaction, a robust one-pot cyclization strategy. The reaction employs commercially available tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in stoichiometric proportions. Under optimized conditions, this process yields N-benzyl-N'-tert-butoxycarbonyl (TBOC)-protected bispidinone intermediates with high regioselectivity. The reaction proceeds via iminium ion formation followed by nucleophilic attack by the enolized ketone, resulting in simultaneous formation of two C–N bonds that establish the bicyclic framework. Purification via flash chromatography typically affords the bispidinone product in yields exceeding 70%, with the N-benzyl group serving as a protected precursor for the final 9-benzyl substitution [2] [8].
Table 1: Key Reactants and Conditions for Double Mannich Reaction
Reactant | Role | Equivalents | Product | Yield (%) |
---|---|---|---|---|
tert-Butyl 4-oxopiperidine-1-carboxylate | Ketone component | 1.0 | N-Benzyl-N'-TBOC-bispidinone | 70-75 |
Benzylamine | Amine component | 2.2 | ||
Paraformaldehyde | Carbonyl source | 4.4 |
The ketone functionality within the bispidinone intermediate requires reduction to achieve the saturated diazabicyclic structure characteristic of the target scaffold. Conventional reduction methods (e.g., metal hydrides) often prove inefficient for this sterically hindered ketone, yielding ≤33% of the desired product. The Huang-Minlon modification of the Wolff-Kishner reduction emerges as the optimal strategy, utilizing hydrazine hydrate and potassium hydroxide in ethylene glycol at elevated temperatures (≤140°C). This protocol facilitates the direct conversion of the carbonyl group to a methylene bridge via hydrazone formation and subsequent deprotonation-induced fragmentation. Critically, temperature control below 140°C suppresses undesirable side reactions, enabling isolation of N-benzyl-N'-TBOC-bispidine after flash chromatography in yields up to 73%. This step is pivotal for establishing the unsubstituted bridgehead carbon topology essential for further functionalization [2].
Strategic protection and deprotection sequences are mandatory for selective nitrogen functionalization within the 3,7-diazabicyclo[3.3.1]nonane system:
The optimal sequence involves synthesizing the N-benzyl-N'-TBOC-bispidine, followed by selective benzyl removal to yield N-TBOC-bispidine. This intermediate undergoes functionalization (e.g., benzylation at N9), and final TBOC deprotection provides the 3,7-diazabicyclo[3.3.1]nonane scaffold with the desired 9-benzyl substitution. This route circumvents difficulties associated with purifying N-benzyl protected intermediates after direct alkylation/acylation steps [2].
Bioisosteric replacement of the endocyclic oxygen in the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold with sulfur represents a strategic structural optimization to modulate lipophilicity and receptor interactions. Synthesis of the 3-thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) bioisostere follows a distinct pathway from the oxygen analogues. The synthesis commences with a dichloro precursor (N-benzyl-N'-benzenesulfonyl-dichloro derivative). Cyclization is achieved using sodium sulfide (Na₂S) under reflux in ethyl acetate/ethanol. This key step substitutes both chlorine atoms and forms the sulfur-containing bridge, yielding the N-benzyl-N'-benzenesulfonyl-protected S-DBN core. Subsequent deprotection and functionalization install the 7-propionyl and 9-cinnamyl (or substituted cinnamyl) groups characteristic of the target compounds. Comparative analysis reveals this thia-cyclization necessitates different conditions and precursors than the double Mannich approach used for the oxa- and diaza- analogues [3].
Table 2: Comparative Bioisosteric Analysis: Oxygen vs. Sulfur Bridge
Feature | 3-Oxa-7,9-Diazabicyclo[3.3.1]nonane | 3-Thia-7,9-Diazabicyclo[3.3.1]nonane (S-DBN) |
---|---|---|
Key Synthetic Step | Double Mannich Reaction | Na₂S Cyclization of Dichloro Precursor |
Bridge Atom Properties | Oxygen (Smaller, More Electronegative) | Sulfur (Larger, Less Electronegative, More Polarizable) |
Impact on Lipophilicity | Lower | Higher |
Representative Affinity (µ-Opioid Receptor Ki) | Not Reported | Low nM Range (e.g., 2i) [3] |
Receptor Selectivity | Data Limited | High µ-selectivity (δ/κ affinity negligible) |
Despite the successful integration of sulfur, binding affinity studies indicate that µ-opioid receptor affinity in the low nanomolar range is retained but not significantly enhanced compared to the parent methylene-bridged diazabicyclononanes. However, sulfur incorporation profoundly influences receptor selectivity profiles. The S-DBN derivatives exhibit high affinity for the µ-opioid receptor (Ki values in nM range) with negligible activity at δ and κ subtypes. This contrasts with some oxygen-containing analogues showing broader affinity profiles. Docking studies suggest the sulfur atom effectively mimics the methylene group within the lipophilic receptor pocket while subtly altering the spatial presentation of the pendant pharmacophoric groups (cinnamyl and propionyl). This confirms the sulfur atom acts as a viable bioisostere for modulating receptor interaction profiles, offering a complementary strategy to oxygen-based scaffolds for optimizing target engagement in medicinal chemistry programs [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2